![molecular formula C12H16ClN3S B1454950 2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride CAS No. 1177325-67-5](/img/structure/B1454950.png)
2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride
Overview
Description
2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a heterocyclic compound that contains a benzimidazole ring and a piperidine ring. The hydrochloride salt of this compound is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride is not fully understood. However, it is believed that the compound interacts with the metal ions through coordination bonds, leading to changes in its fluorescence properties. The exact nature of these interactions is still being studied.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound is non-toxic and does not exhibit significant cytotoxicity towards mammalian cells. This makes it a promising candidate for use in biological applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride is its high selectivity and sensitivity towards metal ions. This makes it a useful tool for detecting and quantifying metal ions in various samples. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the exploration of its potential applications in biological imaging and sensing. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with metal ions.
Scientific Research Applications
2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride has been studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a fluorescent probe for detecting metal ions such as copper and zinc. The compound has been found to exhibit high selectivity and sensitivity towards these metal ions, making it a promising candidate for developing sensors and diagnostic tools.
properties
IUPAC Name |
2-piperidin-4-ylsulfanyl-1H-benzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.ClH/c1-2-4-11-10(3-1)14-12(15-11)16-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVHYZPZXWIYSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=NC3=CC=CC=C3N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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